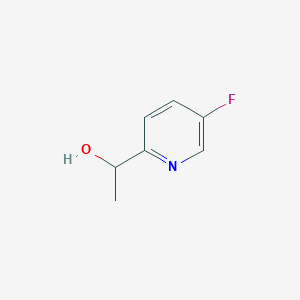
1-(5-Fluoropyridin-2-yl)ethanol
Übersicht
Beschreibung
“1-(5-Fluoropyridin-2-yl)ethanol” is an organic compound with the molecular formula C7H8FNO . It is also known as “1-(5-fluoropyridin-2-yl)ethan-1-ol” or "2-Pyridinemethanol, 5-fluoro-α-methyl-" . The compound has a molecular weight of 141.15 .
Synthesis Analysis
The synthesis of “1-(5-Fluoropyridin-2-yl)ethanol” involves the reaction of 5-fluoro-2-formylpyridine with methyl lithium at -78°C . After stirring for 1.5 hours at -78°C, a saturated solution of ammonium chloride followed by water is added . The mixture is then extracted with chloroform, and the organic phase is dried over magnesium sulphate and concentrated in vacuo . The residue is purified by flash column chromatography to yield the title compound .Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-2-yl)ethanol” is "1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
1. X-Ray Crystal Structure Analysis
1-(5-Fluoropyridin-2-yl)ethanol has been studied for its X-ray crystal structure. The compound crystallizes in the monoclinic system space group, revealing interesting molecular formations and intermolecular hydrogen bonds. This analysis is crucial for understanding the compound's molecular geometry and potential applications in materials science (Percino et al., 2008).
2. Chemosensor Development
Research indicates that derivatives of 1-(5-Fluoropyridin-2-yl)ethanol can be synthesized and used as chemosensors. These compounds have shown efficiency in selectively sensing metal ions like Eu³⁺, which is significant for applications in environmental monitoring and medical diagnostics (Qiu, 2012).
3. Sensitization in Lanthanide Complexes
The compound has been used in the sensitization of visible and NIR emitting lanthanide(III) ions in various dinuclear complexes. This application is pivotal in the study of magnetic properties and photoluminescence, contributing to advances in materials science and optoelectronics (Casanovas et al., 2019).
4. Organic Synthesis and Antimicrobial Agents
1-(5-Fluoropyridin-2-yl)ethanol plays a role in the synthesis of various organic compounds. Some synthesized derivatives have been evaluated for their antibacterial and fungicidal activities, indicating potential applications in pharmaceuticals and antimicrobial research (Shah & Raj, 2015).
5. Chemoenzymatic Synthesis Applications
The compound has been involved in studies of lipase-catalyzed asymmetric acylation. This research is significant for understanding enzymatic reactions and developing methods in chemoenzymatic synthesis, which can have applications in pharmaceuticals and biochemistry (Hara et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSVZVXLQDZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanol | |
CAS RN |
915720-55-7 | |
| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

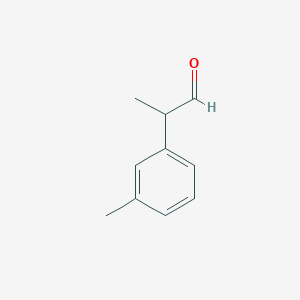
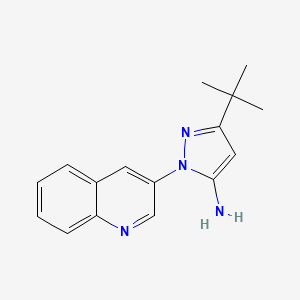
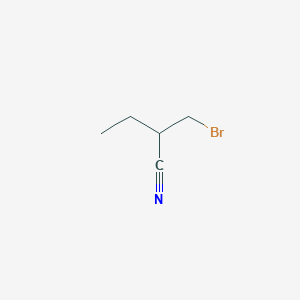
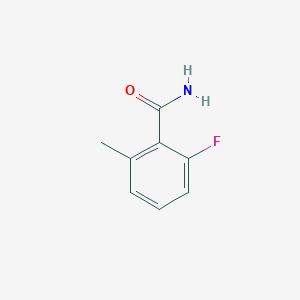

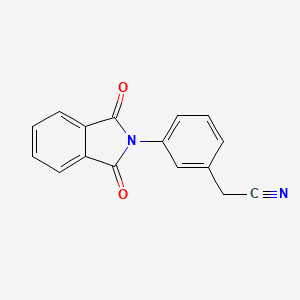
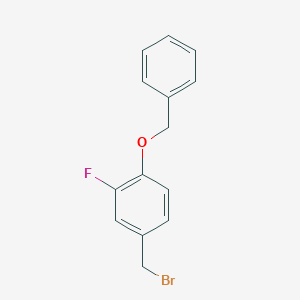
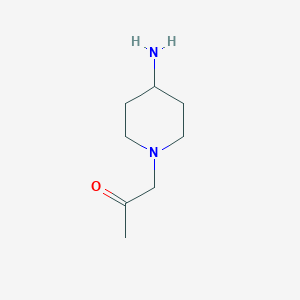
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)

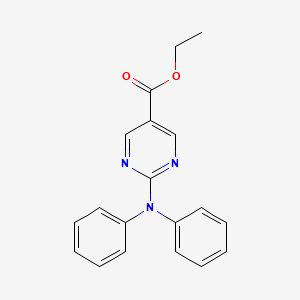
![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
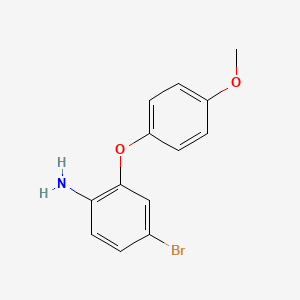
![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)